REACTION_CXSMILES
|
[Na].Cl.[NH2:3][OH:4].[Br:5][C:6]1[CH:15]=[C:14]2[C:9]([C:10](O)=[CH:11][C:12](=[O:16])[O:13]2)=[CH:8][CH:7]=1.C(=O)(O)[O-].[Na+]>C(O)C.ClCCl.O>[Br:5][C:6]1[CH:7]=[CH:8][C:9]2[C:10]([CH2:11][C:12]([OH:16])=[O:13])=[N:3][O:4][C:14]=2[CH:15]=1 |f:1.2,4.5,^1:0|
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(=CC(OC2=C1)=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(=CC(OC2=C1)=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 3.5 h
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling the mixture
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with more dichloromethane (75 ml)
|
Type
|
ADDITION
|
Details
|
The aqueous layer was acidified by the cautious addition of 2N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
to yield a precipitate which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(C(=NO2)CC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |